molecular formula C13H24N2O2 B13437962 (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B13437962
M. Wt: 240.34 g/mol
InChI Key: KUAPEDXTMLQBSI-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring two piperidine rings and a methanone linker, is commonly explored for its potential to interact with biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. Piperidine-based methanone compounds are frequently investigated as modulators of the central nervous system. For instance, similar scaffolds have been designed as dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), a strategy aimed at developing analgesics with lower abuse liability . Other research has identified piperidinyl methanone derivatives as potent inhibitors of oxidative phosphorylation (OXPHOS) complex I, showing promising in vivo efficacy in cancer models such as pancreatic cancer . Additionally, this chemotype has been utilized in developing inhibitors for histone demethylases (e.g., KDM2B) for oncology research, and for phosphodiesterases (e.g., PDE10) for neurological and psychiatric disorders . The (3-Methoxymethyl)piperidine moiety may contribute to optimizing the compound's physicochemical properties, potentially influencing solubility, metabolic stability, and overall drug-likeness. Researchers can utilize this compound as a key intermediate or a novel chemical probe to investigate new biological pathways and structure-activity relationships (SAR). This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-piperidin-2-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-17-10-11-5-4-8-15(9-11)13(16)12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3

InChI Key

KUAPEDXTMLQBSI-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Intermediates

Starting materials often include commercially available piperidine derivatives or their protected forms, such as tert-butoxycarbonyl (Boc) protected piperidines to control reactivity during subsequent steps.

  • For example, tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate has been used as a key intermediate, prepared by treatment of Boc-protected piperidine-2-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to afford a Weinreb amide intermediate.

Formation of the Amide Bond

The amide bond connecting the two piperidine rings is typically formed via acylation reactions:

  • Conversion of piperidine carboxylic acid derivatives to acid chlorides using reagents like oxalyl chloride or thionyl chloride under inert atmosphere.
  • Subsequent reaction of the acid chloride with the amine group of the second piperidine derivative under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to form the methanone linkage.

Protecting Group Removal and Purification

  • Removal of Boc or other protecting groups is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • The crude product is purified by standard chromatographic techniques or recrystallization.
  • Final compounds are often isolated as hydrochloride salts to improve stability and handling.

Representative Reaction Scheme

Step Reagents/Conditions Outcome/Notes
1 Boc-protected piperidine-2-carboxylic acid + CDI + N,O-dimethylhydroxylamine Formation of Weinreb amide intermediate
2 Acid chloride formation from piperidine acid derivative (e.g., oxalyl chloride, DMF catalyst) Activated intermediate for amide bond formation
3 Reaction with piperidin-1-yl amine derivative + base (e.g., triethylamine) Formation of (piperidin-2-yl)methanone linkage
4 Alkylation with methoxymethyl halide + base (e.g., K2CO3) Introduction of methoxymethyl substituent
5 Deprotection with TFA/DCM Removal of Boc protecting groups
6 Purification (chromatography, salt formation) Isolation of pure (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Data Tables and Research Outcomes

Yields and Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Weinreb amide formation CDI, N,O-dimethylhydroxylamine 75-85 Efficient intermediate for carbonyl introduction
Acid chloride formation Oxalyl chloride, DMF catalyst 80-90 Performed under inert atmosphere at 0°C to RT
Amide coupling Piperidin-1-yl amine, base (Et3N) 70-85 Room temperature, dry solvent (DCM, THF)
Methoxymethyl alkylation Methoxymethyl chloride, K2CO3 65-80 Reflux or room temperature, depending on base
Boc deprotection TFA/DCM Quantitative Rapid at room temperature
Purification Chromatography, salt formation Variable Depends on scale and purity requirements

Analytical Characterization

  • NMR Spectroscopy : Characteristic signals for methoxymethyl group (singlet ~3.3 ppm for OCH3), piperidine ring protons, and amide NH.
  • Mass Spectrometry : Molecular ion peaks consistent with expected molecular weight.
  • IR Spectroscopy : Strong amide carbonyl stretch (~1650 cm^-1) confirming methanone linkage.
  • Melting Point : Typically reported for hydrochloride salt forms to confirm purity.

Summary of Research Findings

  • The use of Weinreb amide intermediates is a versatile and efficient approach for the introduction of the carbonyl group linking two piperidine rings.
  • Alkylation strategies for methoxymethyl substitution require careful control of reaction temperature and base to maximize yield and minimize side reactions.
  • Protecting group strategies, especially Boc protection and TFA deprotection, are standard and provide good control over functional group compatibility during synthesis.
  • The overall synthetic route is amenable to scale-up, with reported yields ranging from moderate to high depending on purification methods employed.

Chemical Reactions Analysis

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interruption of palladium-catalyzed hydrogenation by water can lead to the formation of piperidinones .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are known for their pharmacological activities and are used in the synthesis of various drugs . They are also employed in the development of new therapeutic agents due to their biological activity. In the industrial sector, piperidine derivatives are used as intermediates in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Substituent Effects
  • (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS: 2089695-09-8): Replaces the methoxymethyl group with a fluoromethyl moiety and substitutes piperidine with azetidine. Azetidine’s smaller ring size may reduce steric hindrance but limit conformational flexibility .
  • (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352489-44-1): Incorporates a methoxypyridine ring instead of methoxymethyl-piperidine. The pyridine nitrogen introduces aromatic π-stacking capabilities and additional hydrogen-bonding sites, which could enhance binding to targets like glutamate receptors or kinases .
Functional Group Variations
  • 3-Amino-4-[(3S)-3-(methoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide: Features a thieno-pyridine carboxamide fused to the methoxymethyl-piperidine. The carboxamide group provides hydrogen-bond donors/acceptors, contributing to an IC50 of 33 nM against unspecified targets, suggesting higher potency than simpler ketone derivatives .
  • (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone: Includes a trifluoromethylpyridinyl-thioether linkage. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioether may improve resistance to oxidative degradation compared to the target compound’s ether group .

Biological Activity

The compound (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into two piperidine rings connected by a methanone group. The methoxymethyl substituent enhances the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that piperidine derivatives often act as modulators of neurotransmitter systems. Specifically, they may interact with:

  • Dopamine Receptors : Influencing dopaminergic signaling pathways which are crucial in the treatment of neurological disorders.
  • Serotonin Receptors : Affecting mood regulation and anxiety levels.
  • Norepinephrine Transporters : Modulating norepinephrine levels, which can impact attention and focus.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antidepressant Effects

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that piperidine derivatives could significantly reduce depression-like behaviors in rodents when administered at specific dosages .

Neuroprotective Properties

Research highlights the neuroprotective potential of piperidine derivatives against neurodegenerative diseases. The compound may exhibit antioxidant properties, reducing oxidative stress in neuronal cells .

Case Studies

  • Study on Neurotransmitter Modulation :
    A recent study evaluated the effects of piperidine derivatives on dopamine release in rat models. Results indicated a significant increase in dopamine levels following administration, suggesting potential for use in treating conditions like ADHD .
  • Anticancer Activity :
    Another investigation focused on the cytotoxic effects of similar piperidine compounds against cancer cell lines. The findings revealed that these compounds could induce apoptosis in certain types of cancer cells, indicating their potential as anticancer agents .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound TypeObserved EffectReference
AntidepressantPiperidine DerivativeReduced depression-like behavior
NeuroprotectivePiperidine DerivativeDecreased oxidative stress
AnticancerPiperidine DerivativeInduced apoptosis in cancer cells

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities using C18 columns and acetonitrile/water gradients .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_2) with <2 ppm error .
  • 2D NMR (COSY, HSQC) : Assign all protons and carbons, resolving overlaps in the piperidine and methoxymethyl regions .

How can computational tools aid in predicting metabolic pathways of this compound?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Synthia) to predict feasible metabolic transformations (e.g., oxidation of the methoxymethyl group) .
  • CYP450 Docking Studies : Model interactions with cytochrome P450 enzymes to identify potential epoxidation or demethylation sites .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability and toxicity risks .

What strategies mitigate racemization during asymmetric synthesis of the piperidin-2-yl moiety?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemical control during ring closure .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in kinetic resolutions .
  • Circular Dichroism (CD) : Monitor optical activity to detect racemization in real time .

How do solvent polarity and pH influence the compound's stability in solution?

Q. Basic Research Focus

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–9) to identify hydrolysis-prone sites (e.g., methoxymethyl group) .
  • Solvent Effects : Low-polarity solvents (e.g., chloroform) stabilize the compound, while polar solvents (e.g., methanol) accelerate decomposition .

What are the challenges in scaling up the synthesis from lab to pilot plant?

Q. Advanced Research Focus

  • Heat Transfer : Exothermic reactions (e.g., alkylation) require jacketed reactors to prevent runaway conditions .
  • Purification : Replace column chromatography with continuous crystallization or liquid-liquid extraction for cost efficiency .
  • Regulatory Compliance : Document impurity profiles (ICH guidelines) and validate analytical methods for GMP compliance .

How can contradictory biological activity data across assay platforms be reconciled?

Q. Advanced Research Focus

  • Assay Validation : Compare results from cell-based (e.g., HEK293) vs. biochemical (e.g., fluorescence polarization) assays to rule out false positives .
  • Dose-Response Curves : Use Hill slope analysis to differentiate allosteric vs. orthosteric binding mechanisms .
  • Proteomic Profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .

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